

Binding Affinity & Kinetics: Benzamide Scaffold vs. Entinostat (MS-275)

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Compound of Interest

Compound Name: 2-amino-N-[3-(dimethylamino)propyl]benzamide

CAS No.: 1943-20-0

Cat. No.: B6238784

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Executive Summary: The Structural Evolution

In High-Throughput Screening (HTS) and lead optimization, the term "Benzamide" refers to the 2-aminoanilide zinc-binding group (ZBG). While the simple benzamide molecule acts primarily as a PARP inhibitor, the Benzamide HDAC inhibitor class (represented by the prototype CI-994) is distinct for its selectivity toward Class I HDACs (1, 2, 3).

Entinostat (MS-275) represents the pinnacle of this scaffold's optimization. Unlike hydroxamic acids (e.g., Vorinostat) which exhibit "fast-on/fast-off" kinetics, Entinostat utilizes a slow-tight binding mechanism. This results in a prolonged residence time on the target, correlating with sustained biological efficacy even after the drug is cleared from plasma.

Core Comparison Matrix

Feature	Benzamide Prototype (CI-994)	Entinostat (MS-275)	Alternative (SAHA)
Zinc Binding Group	2-Aminoanilide	2-Aminoanilide (Optimized)	Hydroxamic Acid
Binding Mechanism	Slow-Binding (Mechanism A)	Slow-Tight Binding (Mechanism B)	Fast-on / Fast-off
Selectivity	Class I (HDAC 1, 2,[1][2] 3)	Class I Selective (High Potency)	Pan-HDAC (Broad)
Residence Time	Moderate	Extended (Hours)	Short (Minutes)
Primary Utility	Structural Reference	Clinical Candidate / Probe	General Control

Mechanistic Insight: The "Slow-Tight" Advantage

The defining characteristic of Entinostat is not merely its thermodynamic affinity (

), but its kinetic behavior.

The Kinetic Pathway

Most inhibitors follow simple equilibrium:

. Entinostat follows Mechanism B, involving a secondary conformational change in the enzyme-inhibitor complex:

- Step 1 (): Rapid formation of a loose collision complex ().
- Step 2 (): Slow isomerization into a tightly bound, long-lived complex ().

This mechanism renders standard IC50 measurements time-dependent. If you do not pre-incubate Entinostat, you will underestimate its potency by 10-100 fold.



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Figure 1: Kinetic Mechanism B. Entinostat induces a slow conformational change (isomerization) leading to a highly stable EI* complex, explaining its superior residence time compared to standard benzamides.

Quantitative Performance Data

The following data aggregates multiple peer-reviewed biochemical assays. Note the discrepancy in IC50 values based on incubation time, highlighting the kinetic nature of the benzamide class.

Table 1: Binding Affinity & Potency (Cell-Free Assays)

Target Isoform	Metric	Entinostat (MS-275)	CI-994 (Ref. Benzamide)	Vorinostat (SAHA)
HDAC 1	IC50	180 - 300 nM	400 - 900 nM	~10 - 50 nM
Ki	~0.59 μ M (Initial)	N/A	N/A	
HDAC 2	IC50	280 - 450 nM	~900 nM	~50 nM
HDAC 3	IC50	2.0 - 8.0 μ M	> 10 μ M	~20 nM
Ki	24 nM (Final EI)	N/A	N/A	
HDAC 8	IC50	> 100 μ M (Inactive)	> 100 μ M	~100 nM
HDAC 6	IC50	> 100 μ M (Inactive)	> 100 μ M	~15 nM

*Note: Entinostat's potency against HDAC3 is highly sensitive to the presence of the NCoR2 co-repressor complex. In the presence of the co-repressor, affinity increases significantly (Ki ~24 nM).

Experimental Protocol: Time-Dependent Inhibition Assay

To accurately measure the binding affinity of Entinostat (or any Benzamide-class inhibitor), you must account for the slow-binding kinetics. A standard "mix-and-read" protocol will fail.

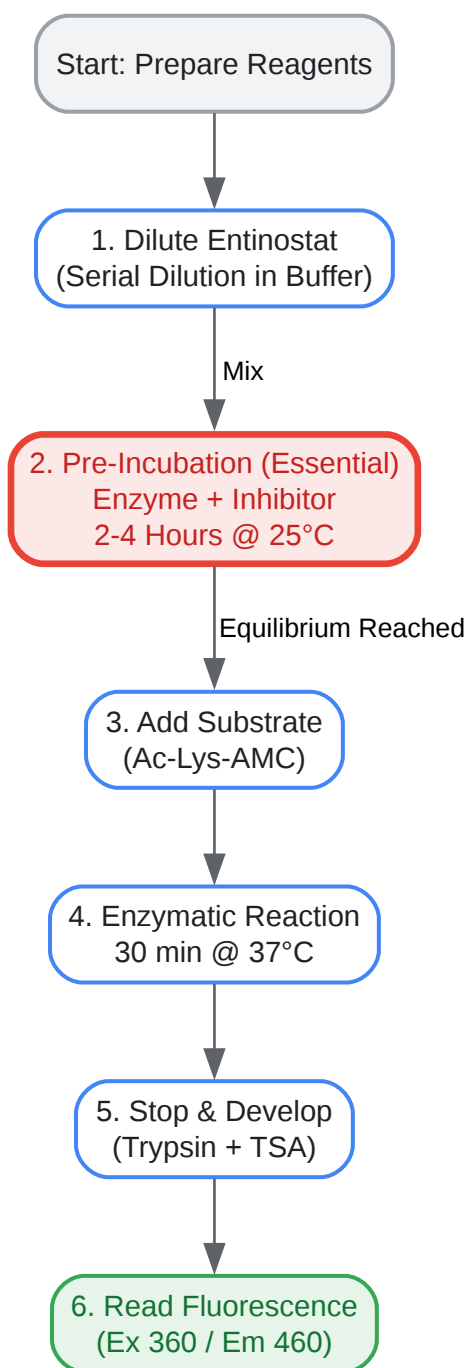
Method: Fluorogenic Lysine Deacetylation Assay

Reagents:

- Enzyme: Recombinant Human HDAC1 or HDAC3/NCoR2 complex.
- Substrate: Fluorogenic peptide (e.g., Ac-Lys-AMC or Boc-Lys(Ac)-AMC).
- Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA.

Protocol Workflow:

- Compound Preparation:
 - Dissolve Entinostat in DMSO to 10 mM stock.
 - Prepare 10-point serial dilutions (1:3) in Assay Buffer.
- Pre-Incubation (CRITICAL STEP):
 - Add 10 μ L of diluted Entinostat to 30 μ L of Enzyme solution.
 - Incubate at 25°C for 2 - 4 hours.
 - Rationale: This allows the equilibrium to establish. Without this, IC50 values will shift rightward (appear weaker).
- Reaction Initiation:
 - Add 10 μ L of Substrate (final conc. near , typically 10-50 μ M).
 - Incubate for 30 minutes at 37°C.
- Development & Detection:
 - Add 50 μ L Developer Solution (Trypsin + TSA).
 - Incubate 15 mins at room temperature.
 - Read Fluorescence (Ex: 360 nm / Em: 460 nm).



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Figure 2: Optimized Assay Workflow. The red node highlights the mandatory pre-incubation step required for Benzamide-class inhibitors to reach true affinity equilibrium.

References

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